2',3'-Dimethoxyflavone CAS number and properties
2',3'-Dimethoxyflavone CAS number and properties
An In-depth Technical Guide to 2',3'-Dimethoxyflavone for Researchers and Drug Development Professionals
Core Identity and Physicochemical Profile
2',3'-Dimethoxyflavone, with the CAS Number 2554-84-9 , is a flavonoid characterized by the presence of two methoxy groups on its B-ring.[1][2] Its fundamental structure is based on the 2-phenyl-4H-1-benzopyran-4-one backbone. As a member of the polymethoxyflavone (PMF) subclass, it is distinguished from common polyphenolic flavonoids by the methylation of its hydroxyl groups, a structural modification that significantly influences its bioavailability and biological activity.
Table 1: Physicochemical Properties of 2',3'-Dimethoxyflavone
| Property | Value | Source |
| CAS Number | 2554-84-9 | [1][2] |
| Molecular Formula | C₁₇H₁₄O₄ | [1][2] |
| Molecular Weight | 282.29 g/mol | [1][2] |
| IUPAC Name | 2-(2,3-dimethoxyphenyl)chromen-4-one | [1] |
| Synonyms | 2-(2,3-dimethoxyphenyl)-4H-1-benzopyran-4-one | [1] |
| Appearance | Data not available; related compounds are often powders. | |
| Solubility | Data not available; related methoxyflavones show solubility in DMSO. | |
| Melting Point | Data not available; related methoxyflavones melt around 150-200°C.[3] |
Synthesis and Characterization
The synthesis of flavones, including 2',3'-Dimethoxyflavone, is commonly achieved through well-established organic chemistry reactions. A prevalent method is the oxidative cyclization of o-hydroxychalcones.[4][5] This process typically involves two primary stages:
-
Claisen-Schmidt Condensation : An o-hydroxyacetophenone is condensed with a substituted benzaldehyde (in this case, 2,3-dimethoxybenzaldehyde) in the presence of a base to form a chalcone intermediate.[4][5]
-
Oxidative Cyclization : The resulting chalcone undergoes cyclization to form the flavone ring. This step can be catalyzed by various reagents, such as iodine in dimethyl sulfoxide (DMSO).[5]
Caption: General synthetic workflow for 2',3'-Dimethoxyflavone.
Characterization of the synthesized compound relies on a suite of spectroscopic techniques. PubChem records indicate the availability of spectral data for 2',3'-Dimethoxyflavone, including:
-
Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to elucidate the precise molecular structure.[1]
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : To identify functional groups and analyze the chromophore system, respectively.[1]
Natural Occurrence and Extraction
2',3'-Dimethoxyflavone has been identified as a natural constituent of Brazilian orange essential oil.[6][7] As a polymethoxyflavone, it is primarily found in the peels of Citrus genus plants.[6][7]
The extraction of methoxyflavones from plant matrices is a critical first step for their isolation and study. Ultrasound-assisted extraction (UAE) has emerged as an efficient method for this purpose.[8]
Protocol: Conceptual Workflow for Extraction and Analysis
-
Sample Preparation : Obtain fresh citrus peels and dry them to a constant weight. Grind the dried peels into a fine powder.
-
Ultrasound-Assisted Extraction :
-
Suspend the powdered peel in a suitable solvent, such as 95% ethanol, at a defined solid-to-solvent ratio (e.g., 1:50 w/v).[8]
-
Place the mixture in an ultrasonic bath and sonicate for a specified duration (e.g., 15-30 minutes).[8]
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract under reduced pressure to remove the solvent.
-
-
Purification (Optional) : The crude extract can be further purified using column chromatography on silica gel to isolate individual flavones.[9]
-
Analysis :
-
Employ High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (e.g., LTQ/Orbitrap) for separation and identification.[10]
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile with formic acid) to achieve good separation of the components.
-
Identify 2',3'-Dimethoxyflavone by comparing its retention time and high-resolution mass spectrum with an authentic standard.
-
Caption: Analytical workflow for extracting and identifying flavones.
Biological Activities and Potential Applications
While specific bioactivity data for 2',3'-Dimethoxyflavone is limited in the available literature, the broader class of polymethoxyflavones (PMFs) exhibits a wide range of promising biological effects. These compounds are considered important nutraceuticals with potential therapeutic applications.[6]
-
Anti-Inflammatory Properties : PMFs are known to possess anti-inflammatory activity.[6][7] This is a key area of investigation for many flavonoids.
-
Neuroprotective Effects : Related methoxyflavones, such as 3',4'-Dimethoxyflavone, have demonstrated neuroprotective capabilities, guarding against NMDA-induced toxicity in cortical neurons. Methoxyflavones from Kaempferia parviflora are also noted for their neuroprotective properties.[11]
-
Anticancer and Chemopreventive Activity : Various PMFs have been studied for their anticancer, anti-inflammatory, and chemopreventive properties.[12] For instance, 3',4'-Dimethoxyflavone displays antiestrogen activity in breast tumor cell lines and acts as a competitive antagonist of the aryl hydrocarbon receptor (AhR).
-
Metabolism by Cytochrome P450 : Methoxyflavonoids are known to be metabolized by human cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family.[13] Oxidation, including O-demethylation, by enzymes like CYP1B1 can alter the biological activity of these compounds, sometimes leading to the formation of more active metabolites.[13] This metabolic transformation is a critical consideration in drug development.
Safety and Toxicology
Specific toxicological data for 2',3'-Dimethoxyflavone were not found in the initial search. However, general safety data for related compounds and extracts can provide some context. For example, a safety data sheet for the isomeric 3',4'-Dimethoxyflavone indicates it is not classified as a hazardous substance.[14] Studies on extracts from Kaempferia parviflora, which are rich in PMFs, have also been conducted to assess their safety profiles.[15] As with any research compound, 2',3'-Dimethoxyflavone should be handled with appropriate laboratory precautions, including the use of personal protective equipment, to avoid contact with skin, eyes, and clothing.[14]
Conclusion
2',3'-Dimethoxyflavone is a distinct polymethoxyflavone with a defined chemical structure and presence in natural sources. While extensive biological data specific to this isomer is still emerging, the well-documented activities of the PMF class—spanning anti-inflammatory, neuroprotective, and anticancer effects—position it as a compound of significant interest for further research. Its synthesis is achievable through established chemical pathways, and modern analytical techniques allow for its effective extraction and identification. Future investigations should focus on elucidating its specific mechanism of action and toxicological profile to fully assess its potential in pharmacology and drug development.
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Nagayoshi, H., Kakimoto, K., Yamazaki, H., Guengerich, F. P., & Shimada, T. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(10), 1146-1156. Retrieved from [Link].
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Phung, T. K., Ali, M. S., Lee, J., Su, C., & Chan, C. L. (2023). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Molecular Neurobiology, 60(8), 4683-4701. Retrieved from [Link].
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Zhang, H., Chen, F., Wang, X., & Yao, H. (2014). Rapid Identification of Polymethoxylated Flavonoids in Traditional Chinese Medicines with a Practical Strategy of Stepwise Mass Defect Filtering. Phytochemical Analysis, 25(3), 221-230. Retrieved from [Link].
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Sae-tan, J., Leelapornpisid, P., & Jantrawut, P. (2022). Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes. Polymers, 14(13), 2652. Retrieved from [Link].
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Luan, N. Q., Tinh, T. B., Minh, N. K. K., Dam, N. P., Hoa, T. T. T., & Tuan, N. T. (2020). Extraction, isolation and identification of four methoxyflavones from leaves of Muntingia calabura L. Can Tho University Journal of Science, 12(1), 58-62. Retrieved from [Link].
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Li, S., Wang, H., Guo, L., Zhao, L., & Ho, C. T. (2024). Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. Molecules, 29(2), 332. Retrieved from [Link].
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Chaisuwan, V., Dajanta, K., & Srikaeo, K. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research, 6(4), 316-322. Retrieved from [Link].
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